molecular formula C11H15ClN2OS B12781072 3,4-Dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxamide hydrochloride CAS No. 97699-32-6

3,4-Dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxamide hydrochloride

Cat. No.: B12781072
CAS No.: 97699-32-6
M. Wt: 258.77 g/mol
InChI Key: HDEZDNKCGAAMBG-UHFFFAOYSA-N
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Description

3,4-Dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxamide hydrochloride is a heterocyclic compound that belongs to the benzothiazine family. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxamide hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenethiol with ethyl acetoacetate, followed by cyclization and subsequent amide formation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazine derivatives .

Scientific Research Applications

3,4-Dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The compound’s structure allows it to interact with various biological pathways, leading to its diverse biological activities .

Comparison with Similar Compounds

Properties

97699-32-6

Molecular Formula

C11H15ClN2OS

Molecular Weight

258.77 g/mol

IUPAC Name

4-ethyl-2,3-dihydro-1,4-benzothiazine-2-carboxamide;hydrochloride

InChI

InChI=1S/C11H14N2OS.ClH/c1-2-13-7-10(11(12)14)15-9-6-4-3-5-8(9)13;/h3-6,10H,2,7H2,1H3,(H2,12,14);1H

InChI Key

HDEZDNKCGAAMBG-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(SC2=CC=CC=C21)C(=O)N.Cl

Origin of Product

United States

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